molecular formula C16H12ClN3O2 B2935965 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide CAS No. 955314-31-5

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B2935965
CAS No.: 955314-31-5
M. Wt: 313.74
InChI Key: ZTJHCFYPEPKFJN-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline carboxamide family. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives are synthesized through various methods. One common approach is the reaction of anilines with malonic acid equivalents . In the case of this compound, it is synthesized and characterized using FT-IR, NMR (1 H and 13 C), and high-resolution mass spectra (HRMS) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The structure also includes a chloro group, a hydroxy group, and a carboxamide group attached to the quinoline nucleus .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, exhibit various chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibits strong diuretic properties, suggesting potential as a hypertension remedy. Two polymorphic forms have been identified, with differences in crystal packing affecting the compound's organization and possibly its bioavailability and efficacy (Shishkina et al., 2018).

Metal Ion Coordination for Targeted Delivery

N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides can form coordinate bonds with metal ions like Mn(II) and Fe(II), coupled with NO for targeted delivery to biological sites. This suggests applications in creating complexes for site-specific therapeutic interventions, such as tumor targeting (Yang et al., 2017).

Synthesis Efficiency for Pyrrolquinolone Derivatives

Efficient synthesis routes have been developed for pyrrolquinolone derivatives, optimizing for solubility and production capabilities. This work lays the groundwork for scalable production of quinoline-based compounds, which could enhance the development of pharmaceuticals and other quinoline applications (Dorow et al., 2006).

ATM Kinase Inhibition

Novel 3-quinoline carboxamides were optimized as selective inhibitors of ATM kinase, showcasing potential for cancer treatment through inhibition of DNA damage response pathways. This highlights the compound's relevance in oncological research and therapy (Degorce et al., 2016).

Anticorrosive Properties

Quinoline derivatives demonstrate significant efficacy as anticorrosive materials, suggesting applications in industrial and engineering contexts to protect metals against corrosion. Their ability to form stable complexes with metal surfaces points to their utility in extending the lifespan of metal structures and components (Verma et al., 2020).

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves the phosphatidylinositol 3-kinase (PI3Kα), which has emerged as an attractive target for anticancer drug design . The derivatives of this compound occupy the PI3Kα binding site and engage with key binding residues .

Future Directions

The future directions for the research and development of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide and similar compounds involve the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a focus on understanding the current status of the quinoline nucleus in medicinal chemistry research .

Properties

IUPAC Name

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHCFYPEPKFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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